((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine
Overview
Description
The compound ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine
is a chemical compound with a cyclopropyl group. It is similar in structure to other compounds like rac-[(1R,2S)-2-nitrocyclopropyl]methanamine
and 1-[(1R,2S)-2-(3-Methoxyphenyl) cyclopropyl]methanamine
.
Molecular Structure Analysis
The molecular structure of((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine
can be inferred from similar compounds. For instance, rac-1-[(1R,2S)-2-(fluoromethyl)cyclopropyl]methanamine hydrochloride
has a molecular weight of 139.6 . The compound 1-[(1R,2S)-2-(3-Methoxyphenyl) cyclopropyl]methanamine
has a molecular formula of C11H15NO . Physical And Chemical Properties Analysis
The physical and chemical properties of((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine
can be inferred from similar compounds. For instance, 1-[(1R,2S)-2-(3-Methoxyphenyl) cyclopropyl]methanamine
has a density of 1.1±0.1 g/cm3, a boiling point of 285.1±23.0 °C at 760 mmHg, and a molar refractivity of 53.2±0.3 cm3 .
Scientific Research Applications
1. Inhibition of Monoamine Oxidase
(Yoshida et al., 2004) investigated fluorinated phenylcyclopropylamines, including ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine, as inhibitors of monoamine oxidase A (MAO A) and B (MAO B). They found that fluorination increases the inhibitory activity towards both MAO A and B, indicating potential applications in neuropsychiatric and neurodegenerative disorders.
2. Serotonin/Noradrenaline Reuptake Inhibition
(Whitlock et al., 2008) explored 1-(2-phenoxyphenyl)methanamines, which are structurally related to ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine, for their dual serotonin and noradrenaline reuptake pharmacology. This study indicates the potential for these compounds in treating mood disorders.
3. Antidepressant Activity
(Sniecikowska et al., 2019) developed 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, related to ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine, as biased agonists of serotonin 5-HT1A receptors. These compounds showed robust antidepressant-like activity in preliminary studies, suggesting a potential application in depression treatment.
4. MAO-B Inactivation for Parkinsonian Agents
(Danzin et al., 1989) studied benzyl-dimethyl-silyl-methanamines, structurally similar to ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine, as potent inhibitors of MAO-B. The compounds' selectivity for MAO-B over MAO-A suggests their potential as anti-Parkinsonian agents.
5. Antiviral Activity
(Kolocouris et al., 1994) synthesized aminoadamantane derivatives, similar in structure to ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine, and evaluated them against a range of viruses. Some compounds showed significant inhibitory activity against influenza A virus, highlighting potential antiviral applications.
properties
IUPAC Name |
[(1R,2S)-2-fluoro-1-phenylcyclopropyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-6-10(9,7-12)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDRNDBQMYYRKX-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CN)C2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@]1(CN)C2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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